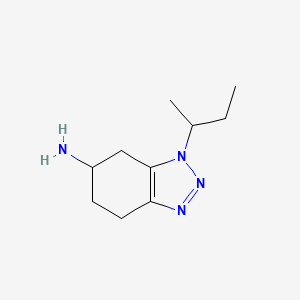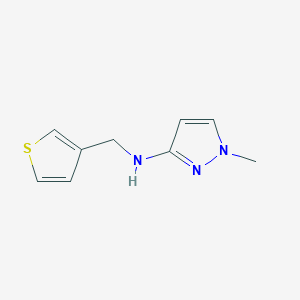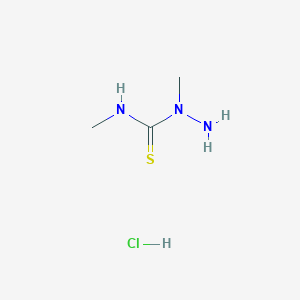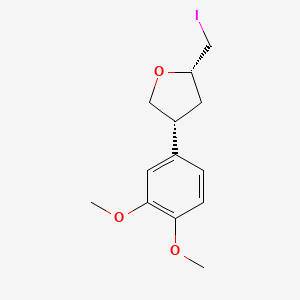
(2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a 3,4-dimethoxyphenyl group and an iodomethyl substituent on an oxolane ring, makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and (S)-glycidol.
Formation of the Oxolane Ring: The oxolane ring is formed through a series of reactions, including epoxidation and ring-opening reactions.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions, often using reagents like iodine and phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
(2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers allow it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(bromomethyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(chloromethyl)oxolane: Similar structure but with a chloromethyl group.
Uniqueness
The presence of the iodomethyl group in (2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane imparts unique reactivity compared to its bromomethyl and chloromethyl analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it more reactive in certain substitution reactions.
Properties
Molecular Formula |
C13H17IO3 |
|---|---|
Molecular Weight |
348.18 g/mol |
IUPAC Name |
(2S,4R)-4-(3,4-dimethoxyphenyl)-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C13H17IO3/c1-15-12-4-3-9(6-13(12)16-2)10-5-11(7-14)17-8-10/h3-4,6,10-11H,5,7-8H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
QYYRUAJTLBZELG-QWRGUYRKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2C[C@H](OC2)CI)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(OC2)CI)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Amino({[2-(4-carboxypiperidin-1-yl)-2-oxoethyl]sulfanyl})methylidene]azanium chloride](/img/structure/B13231520.png)
![7-[(Benzyloxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13231522.png)
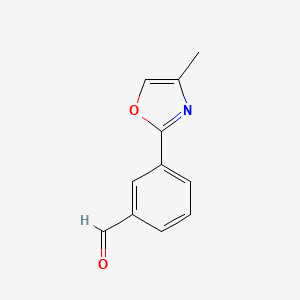
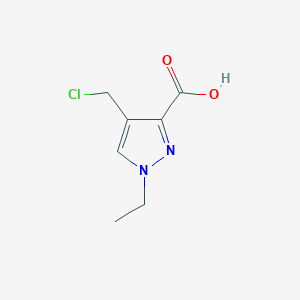
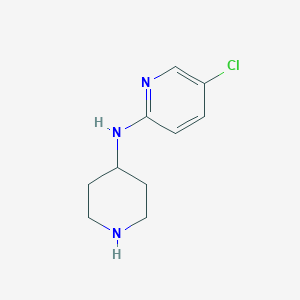
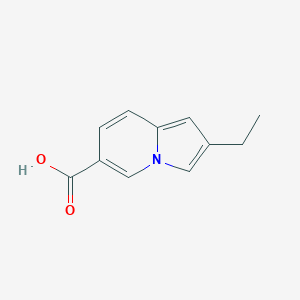

![2-(6-Methylthieno[2,3-D]pyrimidin-4-YL)aceticacid](/img/structure/B13231566.png)


